Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Description
Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-: is a complex organic compound with a bicyclic structure
Properties
IUPAC Name |
[(1S,3R,5S)-4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202112 | |
| Record name | Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53833-85-5 | |
| Record name | Sabinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53833-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of Sabinol
The most straightforward method to prepare Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate is by acetylation of the corresponding alcohol, sabinol (4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol). The reaction typically involves:
- Reacting sabinol with acetic anhydride or acetyl chloride.
- Using a base catalyst such as pyridine or triethylamine to facilitate ester formation.
- Conducting the reaction under mild conditions to preserve stereochemistry.
This method is widely used due to its simplicity and high yield.
Synthesis from Sabinyl Acetate Precursors
Sabinyl acetate itself can be synthesized via:
- Cyclization of suitable terpene precursors such as sabinene or related monoterpenes.
- Catalytic hydrogenation or oxidation steps to introduce the hydroxyl group.
- Subsequent acetylation as described above.
One reported synthetic route involves the use of aluminum oxide at elevated temperatures (around 220 °C) to promote rearrangement and cyclization reactions in the injection port of a gas chromatograph, enabling the formation of bicyclic hexene derivatives that can be further functionalized.
Catalytic Cyclopropanation and Functional Group Transformations
Advanced synthetic methodologies include:
- Cyclopropanation of cyclohexene derivatives to form the bicyclo[3.1.0]hexane ring system.
- Subsequent functional group manipulations such as hydroxylation and esterification.
- Use of stereoselective catalysts or chiral auxiliaries to control stereochemistry.
These methods are more complex but allow for precise control over the stereochemical outcome.
Reaction Conditions and Yields
Research Findings and Analytical Data
- The compound's stereochemistry has been confirmed by NMR and X-ray crystallography, showing the (1alpha,3beta,5alpha) configuration.
- Gas Chromatography-Mass Spectrometry (GC-MS) analysis is commonly used to characterize the compound and its precursors, with retention times and fragmentation patterns aiding identification.
- The compound is often isolated or synthesized as part of studies on natural monoterpenes and their derivatives, such as those found in Prosopis cineraria pods and other plant sources.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Converting the alcohol group to a carbonyl group.
Reduction: : Reducing carbonyl groups to alcohols.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate, often under acidic conditions.
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols.
Substitution: : A wide range of products depending on the substituents involved.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
List of Similar Compounds
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-acetate
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-ol
Biological Activity
Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- is a bicyclic organic compound with significant biological activity. This compound is characterized by its unique structural framework, which includes a bicyclo[3.1.0]hexane core with an alcohol functional group and an acetate moiety. This structure contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
- Molecular Formula : CHO
- Molecular Weight : 194.27 g/mol
- CAS Number : 53833-85-5
The bicyclo[3.1.0]hexane system features a cyclopropane ring fused to a cyclobutane ring, resulting in significant ring strain that influences the compound's reactivity and conformational dynamics .
Biological Activity
Research indicates that Bicyclo(3.1.0)hexan-3-ol exhibits notable biological activity, particularly in the context of medicinal chemistry:
- Antimicrobial Properties : Studies have shown that compounds related to this bicyclic structure possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective effects against oxidative stress and neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various biological models.
Interaction Studies
Interaction studies of Bicyclo(3.1.0)hexan-3-ol have revealed insights into its binding affinity with various biological targets:
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Enzyme A | 50 nM | Inhibition of activity |
| Receptor B | 200 nM | Modulation of signaling |
These studies underscore the importance of Bicyclo(3.1.0)hexan-3-ol in drug discovery and development .
Synthesis Methods
The synthesis of Bicyclo(3.1.0)hexan-3-ol typically involves several methodologies:
- Cyclization Reactions : Utilizing cyclopropane and cyclobutane precursors to construct the bicyclic framework.
- Functional Group Modifications : Introducing hydroxyl and acetate groups through selective reactions.
These synthetic strategies are crucial for producing Bicyclo(3.1.0)hexan-3-ol derivatives that can be further explored for their biological and chemical properties .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of Bicyclo(3.1.0)hexan-3-ol derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential use as a natural preservative or therapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with Bicyclo(3.1.0)hexan-3-ol significantly reduced cell death and oxidative stress markers.
Q & A
Q. How can the stereochemistry of bicyclo(3.1.0)hexan-3-ol derivatives be unambiguously determined?
Stereochemical assignments require a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and computational methods like density functional theory (DFT) to predict coupling constants and verify dihedral angles. For example, the (1α,3β,5α) configuration can be confirmed by comparing experimental NMR data (e.g., coupling constants for axial vs. equatorial protons) with simulated spectra . X-ray crystallography, when feasible, provides definitive stereochemical evidence .
Q. What are the key challenges in synthesizing bicyclo(3.1.0)hexan-3-ol acetate derivatives?
Synthesis challenges include:
- Regioselectivity : Ensuring acetylation occurs at the 3-OH position rather than other hydroxyl groups.
- Steric hindrance : The bicyclic framework and 4-methylene group limit reagent accessibility, requiring optimized reaction conditions (e.g., low-temperature acetylation with acetic anhydride/pyridine) .
- Isomer separation : Diastereomers formed during synthesis must be resolved using chiral chromatography (e.g., Chiralcel OD-H column) or recrystallization .
Q. What analytical methods are recommended for purity assessment of this compound?
- Gas chromatography (GC) : Use polar columns (e.g., DB-WAX) with temperature programming (50°C to 250°C at 5°C/min) to resolve co-eluting terpenoids .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₈O₂) with <2 ppm error .
- Chiral HPLC : Validate enantiomeric purity using columns like ChiraPak IA-3 with hexane/isopropanol (95:5) .
Advanced Research Questions
Q. How can conflicting CAS registry numbers for structurally similar bicyclo derivatives be resolved?
Discrepancies arise from stereoisomerism (e.g., [3310-02-9] vs. [513-23-5]) or naming conventions (e.g., "neo-iso-3-thujyl acetate" vs. "trans-sabinyl acetate") . To resolve:
Q. What experimental design considerations are critical for studying the compound’s antimicrobial activity?
- Bioassay optimization : Use microdilution assays (e.g., MIC/MBC) with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and solvent controls (e.g., DMSO ≤1%) .
- Synergy testing : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .
- Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or qPCR for gene expression profiling of virulence factors .
Q. How does stereochemistry influence the compound’s volatility in gas chromatography?
Stereoisomers exhibit distinct retention times due to differences in dipole interactions with polar stationary phases. For example:
- The (1α,3β,5α)-isomer elutes earlier than the (1α,3α,5α)-isomer on DB-5MS columns due to reduced steric hindrance .
- Enantiomeric pairs require chiral columns (e.g., γ-cyclodextrin) for baseline separation .
Data Interpretation and Contradictions
Q. How should researchers address variability in reported GC retention indices (RI) for this compound?
RI variability stems from differences in column polarity, temperature programs, and reference standards. Mitigation strategies:
Q. What explains contradictory bioactivity results in antimicrobial studies?
Discrepancies may arise from:
- Compound purity : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via GC-MS and NMR .
- Strain variability : Activity against E. coli may differ from Pseudomonas aeruginosa due to membrane lipid composition .
- Solubility limits : Use surfactants (e.g., Tween 80) to improve aqueous solubility and bioavailability .
Advanced Analytical Techniques
Q. How can principal component analysis (PCA) clarify the compound’s role in essential oil composition?
PCA of GC-MS data from Bunium persicum accessions revealed that bicyclo derivatives correlate with PC1 (19.877 variance), indicating their dominance in chemotype differentiation . Loadings >|0.5| suggest synergistic interactions with p-cymene and limonene .
Q. What NMR strategies differentiate positional isomers in bicyclo frameworks?
- ¹³C DEPT-135 : Identify CH₃ groups (e.g., 4-methylene at δ 22–25 ppm) .
- HSQC/TOCSY : Resolve overlapping proton signals (e.g., H-3 vs. H-5) .
- Solvent-induced shifts : Use benzene-d₆ to accentuate anisotropic effects in NOESY .
Methodological Gaps and Future Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
